Levomilnacipran

SNRI Norepinephrine Transporter Serotonin Transporter

Procure Levomilnacipran (F2695), the more active 1S,2R-enantiomer of milnacipran, for research demanding a clean norepinephrine-preferring pharmacological signal. Its 2-fold NET > SERT potency, 17–27× higher NE selectivity over venlafaxine/duloxetine, and confirmed lack of affinity for 23 off-target receptors minimize confounding variables in electrophysiology, microdialysis, and behavioral studies. The compound’s CYP3A4-exclusive metabolism and 58% renal excretion of unchanged drug make it an ideal control in CYP2D6 pharmacogenomic protocols. For generic formulation development, reference standards must meet 1S,2R stereochemical purity and match the innovator’s pH-independent extended-release dissolution profile. Ensure the supplier provides a Certificate of Analysis verifying enantiomeric excess and crystalline form.

Molecular Formula C15H22N2O
Molecular Weight 246.35 g/mol
CAS No. 96847-54-0
Cat. No. B1675123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevomilnacipran
CAS96847-54-0
SynonymsFetzima
levomilnacipran
Levomilnacipran Hydrochloride
Molecular FormulaC15H22N2O
Molecular Weight246.35 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2
InChIInChI=1S/C15H22N2O/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11,16H2,1-2H3/t13-,15+/m0/s1
InChIKeyGJJFMKBJSRMPLA-DZGCQCFKSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levomilnacipran (CAS 96847-54-0): Procurement Specifications and Baseline Characterization


Levomilnacipran, formally designated as (1S,2R)-milnacipran, is the purified levo-enantiomer of the racemic compound milnacipran and is a potent and selective serotonin-norepinephrine reuptake inhibitor (SNRI) [1]. It is the active pharmaceutical ingredient (API) in the FDA-approved extended-release formulation Fetzima® [2]. Its mechanism of action is defined by a dual inhibition of the human norepinephrine transporter (NET) and serotonin transporter (SERT) with a notable preference for norepinephrine reuptake inhibition over serotonin [1]. Procured as a high-purity chemical or reference standard, it is essential for analytical method validation, pharmacological research, and the development of generic antidepressant formulations.

Levomilnacipran (CAS 96847-54-0): Why Generic Substitution of Other SNRIs is Unreliable


Levomilnacipran cannot be considered a therapeutically or pharmacologically equivalent substitute for other serotonin-norepinephrine reuptake inhibitors (SNRIs) or its racemic parent, milnacipran. While all drugs in the SNRI class share a common mechanism, they exhibit significant quantitative differences in their potency and selectivity for the norepinephrine transporter (NET) relative to the serotonin transporter (SERT) [1]. As detailed in the evidence guide below, levomilnacipran is distinguished by a unique 1:2 SERT-to-NET potency ratio, the highest among all marketed SNRIs, and achieves simultaneous dual reuptake inhibition across all clinically relevant doses, a profile not shared by venlafaxine or duloxetine [2]. Its favorable pharmacokinetic profile and low protein binding further distinguish it from alternatives, making direct substitution without adjusting for these quantifiable differences unreliable in both research and clinical contexts.

Levomilnacipran (CAS 96847-54-0): Quantified Differentiation Evidence Against Key Comparators


Superior Norepinephrine Selectivity of Levomilnacipran Over Other Marketed SNRIs

Levomilnacipran demonstrates a significantly higher selectivity for inhibiting the norepinephrine transporter (NET) over the serotonin transporter (SERT) compared to the SNRIs venlafaxine and duloxetine. In a direct comparative in vitro study using human recombinant transporters, levomilnacipran's NET selectivity was 17-fold greater than that of venlafaxine and 27-fold greater than that of duloxetine [1]. Furthermore, levomilnacipran has a consistent 1:2 (SERT:NET) inhibition ratio across its entire dose range, whereas venlafaxine and duloxetine exhibit sequential, dose-dependent effects, acting primarily as SSRIs at lower doses and only achieving SNRI activity at higher doses [2].

SNRI Norepinephrine Transporter Serotonin Transporter Selectivity Ratio

Potent Reuptake Inhibition and High Transporter Binding Affinity

Levomilnacipran exhibits high binding affinity and functional potency at human serotonin (SERT) and norepinephrine (NET) transporters. Its binding affinity (Ki) is 91-92.2 nM for NET and 11-11.2 nM for SERT, with functional reuptake inhibition (IC50) values of 10.5-11 nM for NET and 16-19 nM for SERT [1][2]. This contrasts with the Ki values reported for its racemic mixture, milnacipran, where one study found Ki values of 200 nM for NET and 123 nM for SERT, indicating levomilnacipran has significantly greater affinity, especially for NET [3]. This high potency translates into measurable, dose-dependent increases in cortical extracellular levels of both neurotransmitters in vivo, with minimal effective doses (MEDs) of 10 mg/kg for norepinephrine and 20 mg/kg for serotonin in rat models [1].

Binding Affinity Ki IC50 SERT NET

Clean Selectivity Profile: Minimal Off-Target Receptor Interactions

Levomilnacipran demonstrates a high degree of selectivity for its primary targets, SERT and NET, over a broad panel of other receptors and channels. Preclinical screening data confirm that levomilnacipran lacks significant affinity (Ki > 10,000 nM) for 23 distinct off-target receptors, including serotonergic (5-HT1-7), adrenergic (α- and β-), muscarinic, and histaminergic receptors, as well as various ion channels (Ca2+, Na+, K+, Cl-) [1][2]. This selectivity profile is more favorable than that of tricyclic antidepressants (TCAs), which are known to interact with muscarinic, histaminergic, and adrenergic receptors, leading to a higher incidence of anticholinergic and cardiovascular side effects [3].

Selectivity Off-Target Receptor Binding Safety Pharmacology

Favorable and Predictable Pharmacokinetic Profile for In Vivo Studies

Levomilnacipran possesses a favorable and well-defined pharmacokinetic (PK) profile that supports its use in research. It has a high oral bioavailability of 92% and very low plasma protein binding of 22%, which is significantly less than other antidepressants like fluoxetine (94% protein-bound) or sertraline (98% protein-bound) [1]. This low protein binding reduces the potential for drug-drug interactions via protein displacement and ensures a high fraction of unbound drug is available for distribution. It has a predictable half-life of approximately 12 hours and is primarily metabolized by CYP3A4 with minor contributions from other CYPs, leading to the formation of inactive metabolites [2].

Pharmacokinetics Bioavailability Protein Binding Half-life

Levomilnacipran (CAS 96847-54-0): Recommended Research and Industrial Application Scenarios


Preclinical Research on the Noradrenergic Modulation of Fatigue and Motivation

Given its quantified 17- to 27-fold higher selectivity for norepinephrine reuptake inhibition over other SNRIs like venlafaxine and duloxetine [1], levomilnacipran is the preferred research tool for preclinical studies specifically designed to investigate the role of norepinephrine in behaviors such as motivation, fatigue, and executive function. Its consistent dual-action across all doses ensures that the observed behavioral or neurochemical changes can be reliably attributed to combined serotonergic and noradrenergic modulation, without the dose-dependent mechanistic shift seen with other SNRIs.

Analytical Method Development and Validation for Generic Formulations

Levomilnacipran is an essential reference standard for developing and validating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC), for the quality control of active pharmaceutical ingredients and finished dosage forms. A validated RP-HPLC method using a simple isocratic mobile phase (methanol:phosphate buffer, 50:50 v/v) on a C18 column has been established for the accurate quantification of levomilnacipran in bulk and pharmaceutical formulations [2]. Commercially available reference standards are available with high purity, verified by HPLC (e.g., >99.9%) [3].

In Vivo Behavioral Studies Requiring Minimized Off-Target Effects

For in vivo behavioral studies in rodent models, such as the forced swim test or tail suspension test, where minimizing confounding effects from off-target receptor interactions is critical, levomilnacipran offers a significant advantage. Its lack of meaningful affinity (Ki > 10,000 nM) for muscarinic, histaminergic, and adrenergic receptors [4] reduces the likelihood of sedative, anticholinergic, or cardiovascular side effects that can confound behavioral readouts, thereby yielding more specific and interpretable results related to its SNRI mechanism.

In Vitro Pharmacology Studies Requiring a Highly Selective NET/SERT Inhibitor

In vitro assays studying the specific roles of SERT and NET in cellular models of neurotransmitter transport require a potent and highly selective inhibitor to dissect their individual and combined contributions. Levomilnacipran's well-characterized Ki and IC50 values for both human transporters, combined with its demonstrated selectivity over the dopamine transporter (DAT, Ki > 10,000 nM) and a broad panel of other receptors [1], makes it an ideal and highly specific pharmacological tool for such mechanistic studies.

Technical Documentation Hub

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